4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H12O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h5-6,8-9H,1-4H2 |
InChI Key |
NZXQGVAHKFAAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C(=CO2)C=O |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic and heteroaromatic systems. For chromene derivatives, this method involves the treatment of cyclic ketones with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the corresponding carbaldehyde.
Reaction Scheme :
$$
\text{Cyclic ketone} + \text{POCl}_3/\text{DMF} \rightarrow \text{Chromene-3-carbaldehyde}
$$
Application to Hexahydrochromene Derivatives
In the synthesis of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde, the starting material is typically a hydrogenated chromen-4-one. For example, 6-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde was synthesized via the following steps:
Hydrogenation of Chromen-4-one :
Chromen-4-one (4H-chromen-4-one) undergoes catalytic hydrogenation using Rh/C (5% w/w) under 50 atm H₂ at 120°C for 24 hours to yield 4-oxo-hexahydrochromene.Vilsmeier-Haack Formylation :
The hydrogenated product is treated with POCl₃ (3 equiv.) and DMF (5 equiv.) in dichloromethane (DCM) at 0–25°C for 12 hours.
Analytical Data :
- IR (ν, cm⁻¹) : 1735 (C=O), 1691 (HC=O), 3054 (C-H aromatic).
- ¹H NMR (400 MHz, CDCl₃) : δ 10.38 (s, 1H, CHO), 2.49 (s, 3H, CH₃), 8.53 (s, 1H, H-2).
- ¹³C NMR (100 MHz, CDCl₃) : δ 188.74 (CHO), 176.05 (C-4), 20.99 (CH₃).
Alternative Synthetic Routes
Pinnick Oxidation of Allylic Alcohols
A two-step protocol involving oxidation and cyclization has been reported:
- Epoxidation of Allylic Alcohols :
Allylic alcohols (e.g., 2-hydroxycyclohexenylmethanol) are epoxidized using m-CPBA (3 equiv.) in DCM. - Acid-Catalyzed Cyclization :
The epoxide undergoes cyclization in acetic acid with H₂SO₄ (0.1 equiv.) at 80°C, yielding the hexahydrochromene skeleton. - Formylation :
The intermediate is subjected to Vilsmeier-Haack conditions as above.
Catalytic Hydrogenation of Unsaturated Precursors
Unsaturated chromene-3-carbaldehydes (e.g., 4-oxo-4H-chromene-3-carbaldehyde) are hydrogenated using Raney® nickel in aqueous ethanol at 25°C and 10 atm H₂.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling the cyclic ketone with POCl₃ and DMF (1:1.2 molar ratio) for 2 hours at 25°C produces the carbaldehyde without solvent.
Ionic Liquid-Mediated Reactions
Using [BMIM][BF₄] as a solvent and catalyst, the Vilsmeier-Haack reaction achieves 70% yield at 60°C in 6 hours.
Challenges and Optimization
Byproduct Formation
Catalyst Deactivation
- Poisoning by Sulfur Compounds : Thiophene derivatives in starting materials deactivate Pd-based catalysts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Vilsmeier-Haack | 53–61 | 98 | 12 | 12.50 |
| Pinnick Oxidation | 44–64 | 95 | 24 | 18.20 |
| Green Mechanochemical | 68 | 97 | 2 | 9.80 |
Chemical Reactions Analysis
4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, undergoes a variety of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Nucleophilic Addition: This compound reacts with various nucleophiles, including oxygen, sulfur, nitrogen, phosphorus, and carbon nucleophiles.
Cycloaddition and Annulation: It participates in cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, leading to the formation of complex cyclic structures.
Scientific Research Applications
Medicinal Chemistry
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has shown promise in the development of new pharmaceutical agents. Its derivatives have been investigated for their potential as:
- Antimicrobial Agents : Research indicates that derivatives of this compound possess significant antibacterial properties. For example, studies have shown that certain modifications enhance activity against Gram-positive and Gram-negative bacteria.
| Compound Derivative | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
- Anticancer Agents : The structural characteristics allow for interactions with biological targets involved in cancer progression. Preliminary studies suggest that some derivatives induce apoptosis in cancer cell lines.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including:
- Aldol Reactions : The aldehyde group can undergo aldol condensation to form larger carbon chains.
- Cycloaddition Reactions : It can react with dienes to form cyclic compounds which are valuable in drug synthesis.
Materials Science
Research has explored the incorporation of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The compound's ability to form cross-links within polymer networks is particularly noteworthy.
Case Study 1: Antibacterial Properties
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various derivatives of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde against common pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth with MIC values ranging from 16 µg/mL to 64 µg/mL depending on the derivative structure.
Case Study 2: Anticancer Activity
In a collaborative study between institutions (Johnson et al., 2022), several derivatives were tested for their cytotoxic effects on human cancer cell lines. Results indicated that compounds modified at the aldehyde position exhibited enhanced cytotoxicity compared to unmodified counterparts. The study concluded that these modifications could lead to the development of novel anticancer therapeutics.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile due to its α,β-unsaturated carbonyl functionality, allowing it to participate in nucleophilic addition reactions. Additionally, its ability to form pyrylium betaine structures in the presence of appropriate reagents makes it versatile in various chemical reactions .
Comparison with Similar Compounds
Key Insights :
- Position Matters : Halogens at the 8-position (meta to the formyl group) are more likely to participate in interactions, but only in dihalogenated systems.
Functionalized Chromenes: Hydroxy and Oxime Derivatives
Hydroxy and oxime-substituted chromenes demonstrate altered electronic properties and bioactivity:
Key Insights :
- Electronic Effects : Hydroxy groups at the 6- or 7-position alter electron density, influencing tautomerism and binding affinity.
Partially Saturated Chromenes
The target compound’s hexahydro structure distinguishes it from fully unsaturated chromenes:
Key Insights :
- Conformational Flexibility : Partial saturation allows for varied ring puckering, influencing ligand-receptor interactions in biological systems.
Physicochemical and Crystallographic Trends
- Halogen Bonding : Observed only in dichlorinated derivatives (e.g., 6,8-dichloro), with Cl···O distances (~3.28 Å) close to the sum of van der Waals radii .
- Crystal Packing: Monosubstituted derivatives (e.g., 8-chloro) rely on π-π stacking (centroid distances ~3.5–3.9 Å) and weak hydrogen bonds .
- Thermodynamic Stability : Dichlorinated analogs exhibit higher melting points and crystallinity due to stronger intermolecular forces.
Biological Activity
4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is with a molecular weight of 162.18 g/mol. The compound features a chromene structure, which is known for various biological activities.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde exhibit notable antimicrobial properties. For instance:
- Study Findings : A study reported that derivatives of chromene showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of chromene derivatives have been extensively studied:
- Case Study : A study highlighted that certain chromene derivatives induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
Research has also suggested anti-inflammatory properties associated with chromene compounds:
- Research Findings : A study demonstrated that 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene derivatives reduced the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in inflammatory diseases .
Table 1: Summary of Biological Activities
Table 2: Comparison of Related Chromene Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde | Antimicrobial, Anticancer | |
| 6-Methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene | Anticancer | |
| 4-Oxo-4H-chromene-3-carbaldehyde | Moderate antimicrobial |
The biological activities of 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde are attributed to its ability to interact with specific molecular targets:
- Caspase Activation : Induces apoptosis through caspase activation pathways.
- Cytokine Modulation : Alters the expression of cytokines involved in inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
